Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)

2,4-Dinitro-N-phenylaniline is a nitro-substituted aniline derivative characterized by its distinct molecular structure, featuring two nitro groups at the 2- and 4-positions of the phenyl ring attached to an aniline moiety. This compound is primarily utilized in organic synthesis and as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its electron-withdrawing nitro groups enhance reactivity, making it valuable for electrophilic substitution reactions. The compound exhibits stability under controlled conditions and is often employed in research applications requiring precise functionalization. Proper handling is essential due to its potential sensitivity to heat and friction.
2,4-Dinitro-N-phenylaniline structure
2,4-Dinitro-N-phenylaniline structure
Product Name:2,4-Dinitro-N-phenylaniline
CAS No:961-68-2
MF:C12H9N3O4
MW:259.217562437058
MDL:MFCD00007223
CID:40419
PubChem ID:13748
Update Time:2025-06-12

2,4-Dinitro-N-phenylaniline Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dinitro-N-phenylaniline
    • N-(2,4-Dinitrophenyl)-N-phenylamine
    • 2,4-Dinitrodiphenylamine
    • 2,4-Dinitro-N-phenylbenzenamine (ACI)
    • Diphenylamine, 2,4-dinitro- (8CI)
    • (2,4-Dinitro-phenyl)-phenyl-amine
    • Acetoquinone Yellow 5JZ
    • C.I. 10340
    • C.I. Disperse Yellow 14
    • Disperse yellow 14
    • N-(2,4-Dinitrophenyl)aniline
    • N-(2,4-Dinitrophenyl)benzenamine
    • N-Phenyl-2,4-dinitroaniline
    • NSC 6150
    • o,p-Dinitrodiphenylamine
    • Serisol Yellow 2G
    • Supracet Yellow 3G
    • D0278
    • Diphenylamine,4-dinitro-
    • 961-68-2
    • F0020-1341
    • SCHEMBL293916
    • Benzenamine, 2,4-dinitro-N-phenyl-
    • EN300-175017
    • 2,4-dinitro-N-phenyl-aniline
    • BRN 1996954
    • 2,4-Dinitrodiphenylamin
    • 4-12-00-01692 (Beilstein Handbook Reference)
    • Z31199805
    • DB-057626
    • 2,4-Dinitro-N-phenylaniline #
    • CHEMBL4443557
    • STK266239
    • AS-58183
    • NSC6150
    • EINECS 213-508-4
    • AKOS000286101
    • A845554
    • Benzenamine,4-dinitro-N-phenyl-
    • NSC-6150
    • InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
    • Diphenylamine, 2,4-dinitro-
    • MFCD00007223
    • 2,4-Dinitrodiphenylamine, 98%
    • DTXSID7061354
    • AI3-02914
    • D89621
    • W-100147
    • NS00021408
    • MDL: MFCD00007223
    • Inchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
    • InChI Key: RHTVQEPJVKUMPI-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O

Computed Properties

  • Exact Mass: 259.05900
  • Monoisotopic Mass: 259.05930578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 104Ų

Experimental Properties

  • Color/Form: Red needle like crystals [1]
  • Density: 1.3450 (rough estimate)
  • Melting Point: 157.0 to 160.0 deg-C
  • Boiling Point: 402.47°C (rough estimate)
  • Flash Point: 204.1 ºC
  • Refractive Index: 1.5700 (estimate)
  • Solubility: acetone: soluble25mg/mL, clear, orange to red
  • Stability/Shelf Life: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
  • PSA: 103.67000
  • LogP: 4.36600
  • Solubility: Soluble in hot ethanol \ hot benzene \ acetone \ chloroform [4]

2,4-Dinitro-N-phenylaniline Security Information

  • Prompt:warning
  • Hazard Statement: H316-H320
  • Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
  • WGK Germany:3
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S26-S37/39
  • RTECS:JJ8825000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

2,4-Dinitro-N-phenylaniline Customs Data

  • HS CODE:2921440000
  • Customs Data:

    China Customs Code:

    2921440000

    Overview:

    2921440000. Diphenylamine and its derivatives and their salts. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%

2,4-Dinitro-N-phenylaniline Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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abcr
AB142628-25 g
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2,4-Dinitro-N-phenylaniline Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines
Ikramuddeen, T. Mohamed; Chandrasekara, N.; Ramarajan, K.; Subramanian, K. A., Journal of the Indian Chemical Society, 1989, 66(5), 342-4

Production Method 2

Reaction Conditions
Reference
Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole
Preston, Robert W. G.; Tucker, S. Horwood; Cameron, James M. L., Journal of the Chemical Society, 1942, 500, 500-4

Production Method 3

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinoline
Kabachnik, M. I.; Zitser, A. I., Zhurnal Obshchei Khimii, 1937, 7, 162-8

Production Method 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 h, 25 °C
Reference
1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells
Okolotowicz, Karl J.; Bushway, Paul; Lanier, Marion; Gilley, Cynthia; Mercola, Mark; et al, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292

Production Method 5

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ;  24 h, rt
Reference
Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer
Tokay, Esra; Gungor, Tugba; Hacioglu, Nelin; Onder, Ferah Comert; Gulhan, Unzile Guven; et al, European Journal of Medicinal Chemistry, 2020, 187,

Production Method 6

Reaction Conditions
1.1 Catalysts: Potassium fluoride ,  Basic alumina ;  5 min, rt
1.2 10 min, 40 °C
Reference
Synthesis of some novel n-substituted aromatic amines
Jain, Pritesh R.; Patil, A. A., Journal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol ;  cooled; 1.5 h, rt
Reference
Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acid
Li, Yuan; Zhang, Sheng-ju; Dai, Yan-feng, Hecheng Huaxue, 2010, 18, 150-153

Production Method 8

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate ,  [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ;  17 h, 100 °C
Reference
Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross coupling
Gaur, Pinki; Durga Bhaskar Yamajala, K.; Banerjee, Shaibal, New Journal of Chemistry, 2017, 41(14), 6523-6529

Production Method 9

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety
Sainas, Stefano ; Giorgis, Marta ; Circosta, Paola ; Poli, Giulio; Alberti, Marta ; et al, Journal of Medicinal Chemistry, 2022, 65(19), 12701-12724

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  25 h, rt
Reference
Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  rt → reflux; 1 h, reflux; reflux → rt
Reference
New ferro- and antiferromagnetic complexes of tridentate azomethines with copper
Burlov, A. S.; Ikorskii, V. N.; Nikolaevskii, S. A.; Koshchienko, Yu. V.; Vlasenko, V. G.; et al, Zhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ,  Water
Reference
Transformation of aryl esters of N-substituted benzimide acids in alkaline solutions
Prudchenko, A. P.; Dridzh, L. P.; Savelova, V. A., Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  30 min, reflux; 3 h, reflux
Reference
Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivatives
Willitzer, H.; Braeuniger, H.; Engelmann, D.; Krebs, D.; Ozegowski, W.; et al, Pharmazie, 1978, 33(1), 30-8

Production Method 14

Reaction Conditions
1.1 Catalysts: Alumina ,  Potassium fluoride ;  15 min, 150 °C
Reference
A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens
Huang, Liang-Zhu; Han, Pan; Li, You-Qiang; Xu, Ying-Meng; Zhang, Tao; et al, International Journal of Molecular Sciences, 2013, 14(9), 18850-18860

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  5 h, rt → 80 °C
Reference
Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization process
Zhu, Hong; Huang, Wen-zhong; Pu, Jia-qi, Shanghai Daxue Xuebao, 2007, 13(1), 77-81

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ;  1 h, rt → 78 °C
Reference
Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED Application
Liu, Bingqing ; Jabed, Mohammed A. ; Guo, Jiali; Xu, Wan; Brown, Samuel L.; et al, Inorganic Chemistry, 2019, 58(21), 14377-14388

Production Method 17

Reaction Conditions
1.1 Reagents: Alumina ,  Potassium fluoride ;  5 min, rt
1.2 10 min, rt
Reference
Synthesis of N-arylamines in dry media and their antibacterial activity
Ramana, M. M. V.; Sharma, Madhu R., Journal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133

Production Method 18

Reaction Conditions
1.1 20 min, 140 °C
Reference
NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposure
Gupta, Amit Kumar; Tirumaleswara Rao, G.; Singh, Krishna Nand, Tetrahedron Letters, 2012, 53(17), 2218-2221

2,4-Dinitro-N-phenylaniline Raw materials

2,4-Dinitro-N-phenylaniline Preparation Products

2,4-Dinitro-N-phenylaniline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:961-68-2)2,4-二硝基二苯胺
Order Number:LE1619497;LE14535
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:29
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:961-68-2)2,4-Dinitrodiphenylamine
Order Number:1619497
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com

2,4-Dinitro-N-phenylaniline Related Literature

Additional information on 2,4-Dinitro-N-phenylaniline

Introduction to 2,4-Dinitro-N-phenylaniline (CAS No. 961-68-2)

2,4-Dinitro-N-phenylaniline, with the chemical formula C₆H₅N₂O₄ and CAS number 961-68-2, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its nitro and aniline functional groups, exhibits a unique set of chemical properties that make it valuable in various synthetic applications. Its molecular structure, featuring a phenyl ring substituted with two nitro groups at the 2 and 4 positions and an amine group at the 1 position, contributes to its reactivity and utility in multiple domains.

The synthesis of 2,4-Dinitro-N-phenylaniline typically involves the nitration of aniline derivatives or through multi-step organic transformations that introduce the nitro groups and the amine functionality. The process requires careful control of reaction conditions to ensure high yield and purity, as the presence of isomers can complicate downstream applications. Advances in catalytic methods and green chemistry have improved the efficiency of its production, making it more sustainable and scalable for industrial use.

In recent years, 2,4-Dinitro-N-phenylaniline has been explored for its potential in pharmaceutical research. Its structural motif is reminiscent of several bioactive molecules, prompting investigations into its pharmacological properties. Studies have indicated that derivatives of this compound may exhibit antimicrobial and anti-inflammatory effects, although further research is necessary to fully elucidate their therapeutic potential. The nitro groups in its structure can be readily reduced to amines, providing a versatile scaffold for medicinal chemists to develop new drug candidates.

Beyond pharmaceutical applications, 2,4-Dinitro-N-phenylaniline finds utility in materials science. Its ability to form stable complexes with metals makes it a candidate for use in coordination chemistry and as a ligand in catalytic systems. Additionally, its aromatic nature allows it to be incorporated into conductive polymers and organic semiconductors, where it can enhance electronic properties. The growing demand for advanced materials in electronics and energy storage has spurred interest in optimizing synthetic routes to produce high-purity 2,4-Dinitro-N-phenylaniline.

Recent research has also highlighted the role of 2,4-Dinitro-N-phenylaniline in computational chemistry. Its well-defined structure and predictable reactivity make it an excellent model compound for studying reaction mechanisms and developing computational models. These models can then be applied to other complex organic systems, aiding in the design of more efficient synthetic pathways. The integration of machine learning techniques with experimental data has further accelerated progress in understanding the behavior of this compound.

The environmental impact of producing and handling 2,4-Dinitro-N-phenylaniline is another area of focus. While its applications are promising, the nitration process can generate hazardous byproducts if not managed properly. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. For instance, photochemical nitration techniques have shown promise in achieving selective functionalization without harsh conditions. Such innovations align with global sustainability goals and ensure that the compound remains viable for future applications.

In conclusion,2,4-Dinitro-N-phenylaniline (CAS No. 961-68-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceuticals, materials science, and computational chemistry. As research continues to uncover new uses for this compound, advancements in synthetic methodologies will be crucial in ensuring its sustainable production and widespread adoption. The ongoing exploration of its properties underscores its importance as a building block for innovation in modern chemistry.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:961-68-2)2,4-二硝基二苯胺
LE1619497;LE14535
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
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Suzhou Senfeida Chemical Co., Ltd
(CAS:961-68-2)2,4-Dinitrodiphenylamine
1619497
Purity:98%
Quantity:Company Customization
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